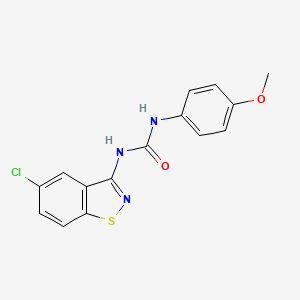
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-hydroxyphenyl)urea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-nitrophenyl)urea
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Propriétés
Numéro CAS |
105734-67-6 |
|---|---|
Formule moléculaire |
C15H12ClN3O2S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-5-3-10(4-6-11)17-15(20)18-14-12-8-9(16)2-7-13(12)22-19-14/h2-8H,1H3,(H2,17,18,19,20) |
Clé InChI |
QKLHHSHTNSDWPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
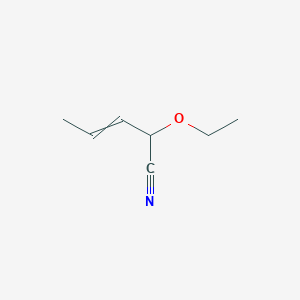
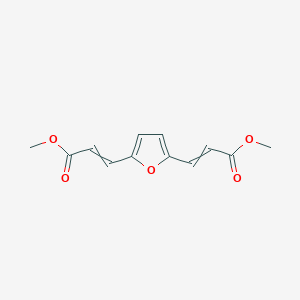
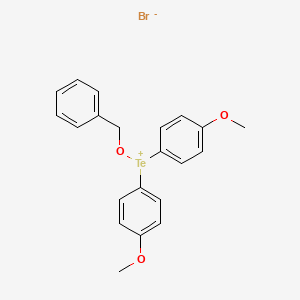
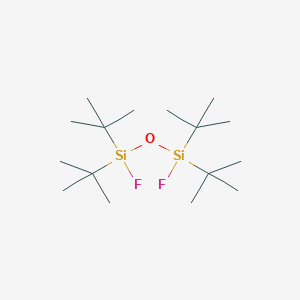
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
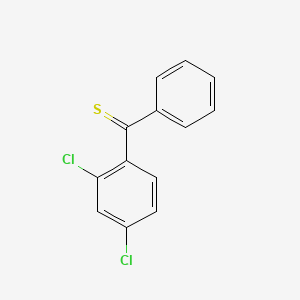
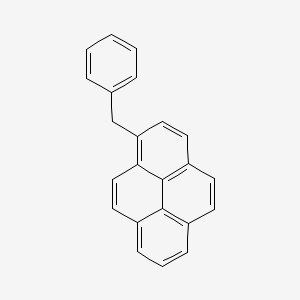


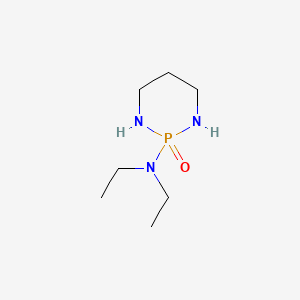
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
